molecular formula C15H18O3 B1233073 Plicatin B CAS No. 72704-01-9

Plicatin B

Número de catálogo: B1233073
Número CAS: 72704-01-9
Peso molecular: 246.3 g/mol
Clave InChI: LZEOAWXRNGQEHO-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Plicatin B is a prenylated phenylpropanoid naturally occurring in Brazilian green propolis (Baccharis dracunculifolia) and other plants such as Psoralea juncea . Structurally, it features a methoxy-substituted aromatic ring conjugated to a prenyl side chain and an α,β-unsaturated carbonyl group (methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate) . This compound exhibits notable bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development .

Propiedades

Número CAS

72704-01-9

Fórmula molecular

C15H18O3

Peso molecular

246.3 g/mol

Nombre IUPAC

methyl (E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-6,8-10,16H,7H2,1-3H3/b9-6+

Clave InChI

LZEOAWXRNGQEHO-RMKNXTFCSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C

SMILES isomérico

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)OC)O)C

SMILES canónico

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C

Sinónimos

methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate
plicatin B acrylate

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Minimum Inhibitory Concentrations (MICs) of Plicatin B and Analogues

Compound S. mutans S. mitis S. sanguinis E. faecalis
Plicatin B 31.2 µg/mL 31.2 µg/mL 31.2 µg/mL 125 µg/mL
Artepillin C >250 µg/mL >250 µg/mL >250 µg/mL >250 µg/mL
Compound 8 (Hydrogenated Plicatin B) 62.5 µg/mL 31.2 µg/mL 125 µg/mL 125 µg/mL

Data sourced from in vitro studies .

  • Mechanistic Insights :
    • Plicatin B’s α,β-unsaturated carbonyl group enables covalent interactions with bacterial enzymes (e.g., sortase A in S. mutans), disrupting biofilm formation .
    • Hydrogenation of Plicatin B (yielding Compound 8 ) reduces its electrophilicity, decreasing activity against S. mutans but improving hydrophobicity for enhanced penetration into S. mitis .
    • Drupanin , a hydrolysis product of Plicatin B, shows diminished activity due to increased hydrophilicity from its carboxyl group .

Antioxidant Activity

Plicatin B outperforms other phenolic compounds in neutralizing free radicals and protecting biomolecules like low-density lipoprotein (LDL) from oxidation:

Table 2: Antioxidant Efficacy in Lipid Peroxidation Models

Compound % Inhibition of LDL Oxidation (Fe³⁺-induced) IC₅₀ (DPPH Radical Scavenging)
Plicatin B 92% 8.5 µM
Erybraedin C 89% 9.2 µM
α-Tocopherol 75% 25.3 µM
Bitucarpin A <10% >100 µM

Data compiled from experimental and computational studies .

  • Structural Determinants :
    • The ortho-dihydroxy configuration on Plicatin B’s aromatic ring enhances metal chelation (e.g., Fe²⁺/Fe³⁺), critical for interrupting radical chain reactions .
    • Bitucarpin A lacks this configuration, rendering it inactive despite structural similarities .

Pharmacokinetic and Drug-Likeness Profiles

Plicatin B adheres to key drug-likeness criteria, unlike some analogues:

Table 3: Physicochemical and ADMET Properties

Parameter Plicatin B Artepillin C Compound 8
MW 276.3 300.3 280.3
LogP 3.1 4.2 2.8
nHA/nHD 3/1 3/1 3/1
TPSA 66.8 Ų 66.8 Ų 66.8 Ų
Lipinski Violations 0 1 (MW >500) 0
Hepatotoxicity Low Moderate Low

ADMET predictions via pkCSM server .

  • Key Observations :
    • Plicatin B’s lower molecular weight (276.3 vs. 300.3 for Artepillin C) ensures better oral bioavailability .
    • Compound 8 retains favorable LogP (2.8) and TPSA (66.8 Ų) values, aligning with Veber’s and Egan’s rules for membrane permeability .

Computational and Mechanistic Studies

  • Molecular Docking : Plicatin B forms stable hydrogen bonds with S. mutans sortase A (binding energy: −8.9 kcal/mol), outperforming Artepillin C (−6.2 kcal/mol) .
  • Molecular Dynamics : Simulations (1500 ps) confirm Plicatin B’s stable interaction with bacterial targets, maintaining RMSD <2.5 Å .
  • DFT Studies : The prenyl side chain enhances copper(II) chelation, contributing to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plicatin B
Reactant of Route 2
Reactant of Route 2
Plicatin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.